molecular formula C17H24N2O3S B2857278 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide CAS No. 1252405-53-0

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide

Cat. No.: B2857278
CAS No.: 1252405-53-0
M. Wt: 336.45
InChI Key: SHWBHDZMTKLHQX-UHFFFAOYSA-N
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Description

“N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, a methoxyphenoxy group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” typically involves multiple steps:

    Formation of the Cyano Group: This can be achieved through the reaction of an appropriate alkyl halide with sodium cyanide.

    Introduction of the Dimethylpropyl Group: This step may involve the use of a Grignard reagent or an organolithium reagent.

    Attachment of the Methoxyphenoxy Group: This can be done through an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.

    Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Biological Probes: Used in the study of biological systems due to its unique functional groups.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which “N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system or chemical process .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxyphenoxy)ethyl]sulfanyl}acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}acetamide

Uniqueness

The presence of the methoxy group in “N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13(2)17(3,12-18)19-16(20)11-23-10-9-22-15-7-5-14(21-4)6-8-15/h5-8,13H,9-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWBHDZMTKLHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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